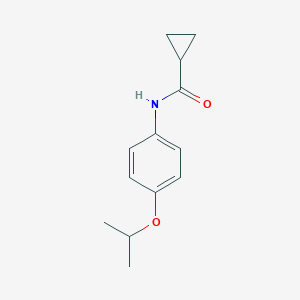![molecular formula C18H20BrNO2 B495735 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N,N-diethylacetamide](/img/structure/B495735.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide is an organic compound that features a biphenyl structure with a bromine substituent and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide typically involves the following steps:
Bromination of Biphenyl: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of the Biphenyl Ether: The brominated biphenyl is then reacted with a suitable phenol derivative to form the biphenyl ether. This step often involves a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the biphenyl ether with N,N-diethylacetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of 2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine substituent or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
科学研究应用
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex biphenyl derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide involves its interaction with specific molecular targets. The bromine substituent and the acetamide group play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-bromo[1,1’-biphenyl]-4-ol: A similar compound with a hydroxyl group instead of the acetamide group.
4-bromo[1,1’-biphenyl]-2-ylamine: Another derivative with an amine group.
2-bromo[1,1’-biphenyl]-4-carboxylic acid: A compound with a carboxylic acid group.
Uniqueness
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C18H20BrNO2 |
|---|---|
分子量 |
362.3g/mol |
IUPAC 名称 |
2-(2-bromo-4-phenylphenoxy)-N,N-diethylacetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-3-20(4-2)18(21)13-22-17-11-10-15(12-16(17)19)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |
InChI 键 |
BHLANEIOWUFWNO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
规范 SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-chlorophenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495652.png)
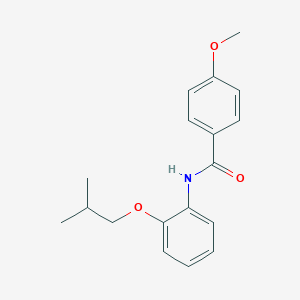
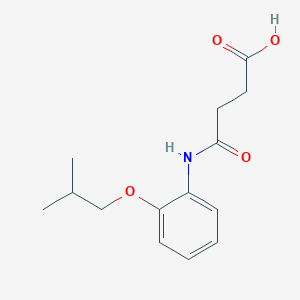
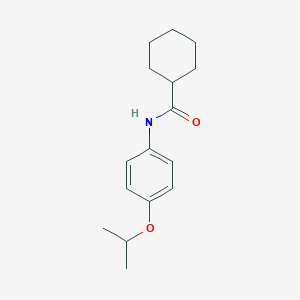
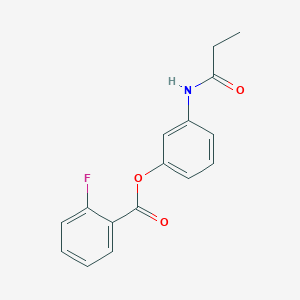
![2-[(2-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495657.png)
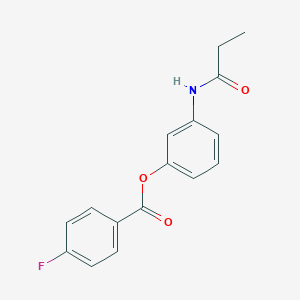
![2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide](/img/structure/B495663.png)
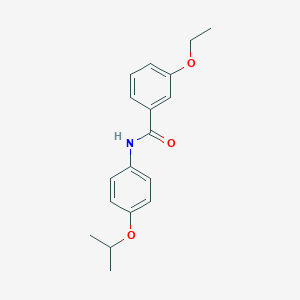
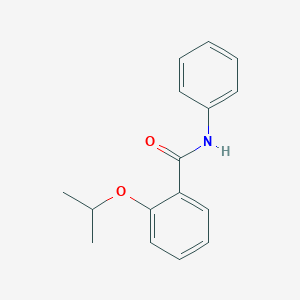
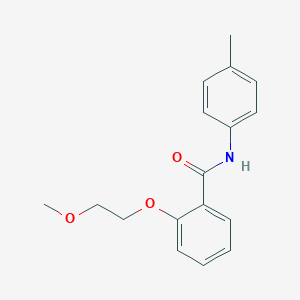
![2-[(cyclohexylcarbamoyl)amino]-N-methylbenzamide](/img/structure/B495671.png)
![4-Oxo-4-[4-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B495673.png)
